Hypolaetin

Catalog No.
S630350
CAS No.
27696-41-9
M.F
C15H10O7
M. Wt
302.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hypolaetin

CAS Number

27696-41-9

Product Name

Hypolaetin

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7,8-trihydroxychromen-4-one

Molecular Formula

C15H10O7

Molecular Weight

302.23 g/mol

InChI

InChI=1S/C15H10O7/c16-7-2-1-6(3-8(7)17)12-5-10(19)13-9(18)4-11(20)14(21)15(13)22-12/h1-5,16-18,20-21H

InChI Key

ASOIXDIITRKTOX-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)O)O)O

Description

INTRODUCTION Hypolaetin is a natural compound with significant biological properties. It is a flavonoid that is extracted from various plants including Artemisia asiatica, Ziziphora clinopodioides, and Ixeris dentata. This compound has drawn the attention of scientists and researchers due to the potential implications it may have in various fields of research and industry. In this paper, we will discuss the definition and background of Hypolaetin, its physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions. DEFINITION AND BACKGROUND Hypolaetin is a flavonoid with the chemical formula C16H12O6. It is also known as 3, 5, 7, 3', 4'-pentahydroxyflavone. It belongs to a class of naturally occurring compounds known as flavonoids; these compounds are widely distributed in various plants and are associated with several biological activities. Hypolaetin was first isolated from the aerial parts of Artemisia asiatica, a traditional Chinese herbal medicine, in 1996 by Takashi Yoshikawa et al. PHYSICAL AND CHEMICAL PROPERTIES Hypolaetin is a yellow crystalline powder with a melting point of 316-320°C. It is soluble in methanol, ethanol, dimethyl sulfoxide, and acetone. However, it is insoluble in water, benzene, and chloroform. It has a molecular weight of 300.25 g/mol and a density of 1.69 g/cm3. SYNTHESIS AND CHARACTERIZATION Hypolaetin can be synthesized from different starting materials such as gallic acid, phloretic acid, and resorcylic acid. The synthesis of Hypolaetin involves the condensation of a 2,4-dihydroxybenzaldehyde with a resorcinol derivative, followed by cyclization and oxidation to produce the final product. The structure of Hypolaetin can be characterized by several instrumental techniques such as UV-Vis spectroscopy, infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry. ANALYTICAL METHODS Various analytical methods have been developed to quantify the amount of Hypolaetin in plant extracts and pharmaceutical formulations. These methods include high-performance liquid chromatography (HPLC) with different detectors such as ultraviolet (UV), electrochemical (EC), and mass spectrometry (MS). Capillary electrophoresis (CE) has also been used for the analysis of Hypolaetin. BIOLOGICAL PROPERTIES Hypolaetin possesses several important biological properties such as antioxidant, anti-inflammatory, anticancer, and antimicrobial activities. It has been reported to scavenge free radicals and inhibit lipid peroxidation. Hypolaetin has also been shown to reduce the production of inflammatory cytokines and modulate the activity of immune cells. In addition, Hypolaetin has demonstrated potential as an anticancer agent by inhibiting the proliferation of cancer cells and inducing apoptosis. It also exhibits antibacterial and antifungal activity against a wide range of pathogens. TOXICITY AND SAFETY IN SCIENTIFIC EXPERIMENTS Several scientific studies have investigated the toxicity and safety of Hypolaetin in various experimental models. The results of these studies indicate that Hypolaetin is generally safe and well-tolerated at therapeutic doses. However, high doses of Hypolaetin have been reported to cause toxicity and adverse effects such as liver and kidney damage. APPLICATIONS IN SCIENTIFIC EXPERIMENTS Hypolaetin has several applications in scientific experiments, including drug discovery, pharmacological studies, and formulation development. It has been used as a lead compound for the development of novel drugs for the treatment of various diseases such as cancer, inflammation, and microbial infections. It is also used as a standard in the quality control of herbal medicines and dietary supplements. CURRENT STATE OF RESEARCH Currently, research on Hypolaetin is focused on understanding its mechanisms of action, improving its pharmacokinetic properties, and exploring its potential as a therapeutic agent for various diseases. Several scientific studies have been conducted to investigate the biological activity of Hypolaetin and its potential clinical applications. POTENTIAL IMPLICATIONS IN VARIOUS FIELDS OF RESEARCH AND INDUSTRY Hypolaetin has potential implications in various fields of research and industry, including drug discovery, dietary supplements, and cosmetics. It may also have implications in the food industry as a natural food colorant and antioxidant. LIMITATIONS AND FUTURE DIRECTIONS Despite its promising biological properties, Hypolaetin has certain limitations that need to be addressed in future research. Its poor water solubility, low bioavailability, and potential toxicity are major issues that need to be addressed. Future research should focus on the development of more effective formulations for Hypolaetin to enhance its therapeutic potential. Moreover, more studies are needed to evaluate the safety and efficacy of Hypolaetin in clinical trials. CONCLUSION In conclusion, Hypolaetin is a natural compound with significant biological properties and potential implications in various fields of research and industry. Its antioxidant, anti-inflammatory, anticancer, and antimicrobial activities make it a promising candidate for drug discovery and development. However, further research is needed to improve its pharmacokinetic properties and evaluate its safety and efficacy in clinical trials.

Antioxidant Activity

Hypolaetin, like many flavonoids, exhibits free radical scavenging activity. Free radicals are unstable molecules that can damage cells and contribute to various diseases. Studies suggest that hypolaetin's antioxidant properties may help protect against oxidative stress and inflammation, potentially reducing the risk of chronic diseases [].

Cognitive Function

Some research suggests hypolaetin may play a role in cognitive health. Studies have shown that hypolaetin can improve memory and learning in animal models []. Additionally, some population studies have observed a link between higher dietary intake of flavonoids, including hypolaetin, and a lower risk of dementia []. However, more research is needed to confirm these findings and understand the mechanisms by which hypolaetin might impact cognitive function in humans.

Diabetes and Blood Sugar Control

There is emerging evidence suggesting hypolaetin may have potential benefits for blood sugar control. Studies have observed that hypolaetin can improve insulin sensitivity and glucose uptake in cells, potentially aiding in managing diabetes []. However, most of this research has been conducted in cell cultures or animal models. Further clinical trials are needed to determine the effectiveness of hypolaetin for human diabetes management.

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases. Some research suggests that hypolaetin may possess anti-inflammatory properties. Studies have shown that hypolaetin can suppress the production of inflammatory molecules in cells []. While these findings are promising, more research is needed to elucidate the potential anti-inflammatory effects of hypolaetin in humans.

Hypolaetin is a flavonoid belonging to the flavone class, characterized by its unique chemical structure and biological properties. It is the aglycone of hypolaetin 8-glucuronide and has been identified in various plant species, including Marchantia berteroana and Sideritis leucantha . The molecular formula of hypolaetin is C15H10O5C_{15}H_{10}O_5, with a molecular weight of approximately 270.24 g/mol . This compound is known for its antioxidant properties and potential therapeutic applications.

Associated with flavonoids, including:

  • Oxidation and Reduction: Hypolaetin can undergo redox reactions, acting as both a reducing and oxidizing agent due to its ability to donate and accept electrons .
  • Metal Complex Formation: It can form complexes with various metal ions, which may enhance its bioactivity .
  • Hydrolysis: In certain conditions, hypolaetin can undergo hydrolysis, leading to the formation of its glucosides or other derivatives .

These reactions contribute to its stability and reactivity under different environmental conditions.

Hypolaetin exhibits significant biological activities, primarily:

  • Anti-inflammatory Effects: It inhibits the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in the inflammatory response. This action reduces the production of pro-inflammatory mediators .
  • Antioxidant Properties: Hypolaetin scavenges free radicals, protecting cells from oxidative stress and damage. This activity is crucial for cellular health and longevity .
  • Potential Antidiabetic Effects: Some studies suggest that hypolaetin may inhibit glycogen phosphorylase, indicating a possible role in glucose metabolism regulation .

The synthesis of hypolaetin can be achieved through various methods:

  • Natural Extraction: It can be isolated from plants such as Sideritis leucantha using techniques like High-Performance Liquid Chromatography (HPLC) .
  • Synthetic Approaches: New synthetic derivatives of flavonoids, including hypolaetin, can be prepared using cross-coupling reactions such as the Suzuki–Miyaura reaction. This method allows for the modification of the flavonoid structure at specific positions to enhance biological activity .

These synthesis methods highlight both natural and synthetic routes to obtain hypolaetin.

Hypolaetin has several potential applications:

  • Pharmaceuticals: Due to its anti-inflammatory and antioxidant properties, it may be developed into therapeutic agents for conditions like arthritis or oxidative stress-related diseases.
  • Cosmetics: Its ability to inhibit tyrosinase suggests potential use in skincare products targeting pigmentation disorders .
  • Nutraceuticals: As a natural antioxidant, hypolaetin could be incorporated into dietary supplements aimed at improving health outcomes related to inflammation and oxidative stress.

Several compounds share structural similarities with hypolaetin, each exhibiting unique properties:

CompoundStructure TypeBiological ActivityUnique Features
QuercetinFlavonoidAntioxidant, anti-inflammatoryWidely studied for cardiovascular benefits
LuteolinFlavonoidAnti-inflammatoryKnown for neuroprotective effects
KaempferolFlavonoidAntioxidantExhibits anticancer properties
ApigeninFlavonoidAnti-inflammatoryPotential effects on anxiety

Hypolaetin stands out due to its specific interactions with COX and LOX enzymes and its unique structural features that confer distinct biological activities compared to these similar compounds.

XLogP3

2

Wikipedia

Hypolaetin

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]

Dates

Modify: 2024-04-14

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